2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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Overview
Description
2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a chemical compound that belongs to the class of pyrazolopyrazines. This compound features a fluorophenyl group attached to a pyrazolopyrazine core, which is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-fluorophenylhydrazine and a suitable pyrazolopyrazine derivative, undergo a condensation reaction under acidic conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolopyrazine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents onto the pyrazolopyrazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is compared with other similar compounds, such as:
2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
These compounds share a similar pyrazolopyrazine core but differ in the position and type of substituents on the phenyl ring. The presence of the fluorine atom in this compound imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQTRGFDWEKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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